(1R,2R)-2-(Benzyloxy)cyclopentanamine (1R,2R)-2-(Benzyloxy)cyclopentanamine
Brand Name: Vulcanchem
CAS No.: 181657-56-7
VCID: VC20912073
InChI: InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m1/s1
SMILES: C1CC(C(C1)OCC2=CC=CC=C2)N
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

(1R,2R)-2-(Benzyloxy)cyclopentanamine

CAS No.: 181657-56-7

Cat. No.: VC20912073

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-2-(Benzyloxy)cyclopentanamine - 181657-56-7

Specification

CAS No. 181657-56-7
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name (1R,2R)-2-phenylmethoxycyclopentan-1-amine
Standard InChI InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m1/s1
Standard InChI Key JIMSXLUBRRQALI-VXGBXAGGSA-N
Isomeric SMILES C1C[C@H]([C@@H](C1)OCC2=CC=CC=C2)N
SMILES C1CC(C(C1)OCC2=CC=CC=C2)N
Canonical SMILES C1CC(C(C1)OCC2=CC=CC=C2)N

Introduction

Chemical Structure and Properties

Structural Characteristics

(1R,2R)-2-(Benzyloxy)cyclopentanamine consists of a cyclopentane ring with two specific substituents: a benzyloxy group at the C-2 position and an amino group at the C-1 position. The compound features a specific stereochemical configuration designated by (1R,2R), indicating the absolute configuration at the two chiral centers .

Physical and Chemical Properties

The compound exhibits distinct physical and chemical properties that affect its handling, storage, and application in various contexts. Table 1 summarizes the key physical and chemical properties of (1R,2R)-2-(Benzyloxy)cyclopentanamine.
Table 1: Physical and Chemical Properties of (1R,2R)-2-(Benzyloxy)cyclopentanamine

PropertyValueReference
CAS Number181657-56-7
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Density0.983
Refractive Index1.5305
Melting Point23°C
Boiling Point90-93°C at 0.23 mm Hg
Optical Rotation-57.5° (neat)
Flash Point>110°C (230°F)
SensitivityAir Sensitive

Spectroscopic Data

The structural identification and characterization of (1R,2R)-2-(Benzyloxy)cyclopentanamine typically involve various spectroscopic methods. The compound's chemical structure can be represented through different notation systems, as summarized in Table 2.
Table 2: Structural Identifiers for (1R,2R)-2-(Benzyloxy)cyclopentanamine

Identifier TypeDataReference
SMILESC1CC@HN
InChIInChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m1/s1
InChIKeyJIMSXLUBRRQALI-VXGBXAGGSA-N

Synonyms and Nomenclature

SynonymReference
(1R,2R)-1-Amino-2-benzyloxycyclopentane
(1R-trans)-2-(Phenylmethoxy)cyclopentanamine
(1R,2R)-(-)-2-Benzyloxycyclopentylamine
(1R-trans)-2-(Phenylmethoxy)cyclopentaneamine
(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine
(1R,2R)-trans-2-Benzyloxy-cyclopentylamine

Synthesis Methods

General Synthetic Approaches

The synthesis of (1R,2R)-2-(Benzyloxy)cyclopentanamine typically involves several key steps, starting from appropriate precursors and following stereochemically controlled reactions.

Stereoselective Synthesis

Chemical Reactivity

Functional Group Reactivity

The chemical reactivity of (1R,2R)-2-(Benzyloxy)cyclopentanamine is largely determined by its functional groups:

  • The primary amine group (-NH2) serves as a nucleophile in various reactions, including nucleophilic substitutions, additions to carbonyl compounds, and amide formation .

  • The benzyloxy group (PhCH2O-) can undergo deprotection under appropriate conditions to reveal a hydroxyl group, making it useful as a protecting group in synthetic sequences.

  • The cyclopentane ring provides a conformationally constrained backbone that can influence the spatial orientation of the functional groups, affecting their reactivity and selectivity in various transformations .

Stereochemical Considerations

The specific (1R,2R) stereochemistry of the compound influences its reactivity in several ways:

  • The stereochemistry can direct the approach of reagents to specific faces of the molecule, leading to stereoselective outcomes in subsequent reactions.

  • The spatial arrangement of the amine and benzyloxy groups may facilitate intramolecular reactions or interactions with specific catalysts or reagents.

Applications

Medicinal Chemistry

(1R,2R)-2-(Benzyloxy)cyclopentanamine serves as an important building block in medicinal chemistry due to its ability to interact with biological macromolecules. Specific applications include:

  • As a structural component in the synthesis of potential therapeutic agents, particularly those requiring specific stereochemistry for proper biological activity.

  • In the development of enzyme inhibitors, where the rigid cyclopentane backbone can provide a scaffold for positioning functional groups in optimal orientations for interaction with target enzymes.

  • As a chiral auxiliary or template in asymmetric synthesis of pharmaceutically relevant compounds.

Organic Synthesis

In organic synthesis, (1R,2R)-2-(Benzyloxy)cyclopentanamine finds application as:

  • A chiral building block for the construction of more complex molecular architectures.

  • A substrate for studying stereoselective transformations and developing new methodologies in asymmetric synthesis.

  • A precursor for the preparation of specialized ligands for asymmetric catalysis .

Related Compounds

Stereoisomers

Several stereoisomers of 2-(Benzyloxy)cyclopentanamine exist, each with potentially different properties and applications:
Table 4: Stereoisomers of 2-(Benzyloxy)cyclopentanamine

StereoisomerCAS NumberKey DifferencesReference
(1S,2S)-1-Amino-2-benzyloxycyclopentane181657-57-8Opposite stereochemistry at both stereocenters
(1R,2S)-2-(Benzyloxy)cyclopentanamine-Different relative stereochemistry (cis vs. trans)-
(1S,2R)-2-(Benzyloxy)cyclopentanamine-Different relative stereochemistry (cis vs. trans)-

Structural Analogs

Structural modifications of (1R,2R)-2-(Benzyloxy)cyclopentanamine lead to various analogs with potentially distinct properties:

  • (1R,2R)-2-(Benzyloxy)cyclopentan-1-ol: A related compound with a hydroxyl group instead of an amine at the C-1 position .

  • (1R,2R)-2-(Benzyloxy)cyclohexanamine: A homolog featuring a six-membered ring instead of a five-membered ring .

  • (1R,2S)-2-(Benzyloxy)cyclobutanamine: An analog with a smaller ring size and different stereochemistry.

Future Research Directions

Research on (1R,2R)-2-(Benzyloxy)cyclopentanamine continues to evolve, with several promising directions for future investigation:

  • Development of more efficient and scalable synthetic routes to enhance accessibility for research and industrial applications.

  • Exploration of novel applications in medicinal chemistry, particularly as building blocks for targeted drug design.

  • Investigation of catalytic activities when incorporated into specialized ligand structures for asymmetric synthesis.

  • Computational studies to better understand the conformational preferences and reactivity patterns of the compound and its derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator